2-Cyclopropyl-2-ethoxyethan-1-amine
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Overview
Description
2-Cyclopropyl-2-ethoxyethan-1-amine is an organic compound with the molecular formula C₇H₁₅NO It is a cyclopropyl derivative of ethanamine, featuring an ethoxy group attached to the second carbon of the ethanamine chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-2-ethoxyethan-1-amine can be achieved through several methods. One common approach involves the nucleophilic substitution of a haloalkane with an amine. For example, the reaction of cyclopropylmethyl bromide with ethoxyamine under basic conditions can yield the desired product. The reaction typically requires a solvent such as ethanol and a base like sodium hydroxide to facilitate the substitution reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropyl-2-ethoxyethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can convert the compound into simpler amines or alcohols using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical versatility.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in ethanol.
Major Products Formed
Oxidation: Oximes or nitriles.
Reduction: Simpler amines or alcohols.
Substitution: Various substituted ethanamines.
Scientific Research Applications
2-Cyclopropyl-2-ethoxyethan-1-amine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-2-ethoxyethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and specificity are essential to understand its full mechanism of action .
Comparison with Similar Compounds
Similar Compounds
Cyclopropylamine: A simpler analog with a cyclopropyl group attached to an amine.
Ethoxyamine: Contains an ethoxy group attached to an amine.
Cyclopropylmethanamine: Features a cyclopropyl group attached to a methanamine chain.
Uniqueness
2-Cyclopropyl-2-ethoxyethan-1-amine is unique due to the presence of both a cyclopropyl and an ethoxy group, which imparts distinct chemical properties and reactivity. This combination allows for diverse applications and makes it a valuable compound in various research fields .
Properties
Molecular Formula |
C7H15NO |
---|---|
Molecular Weight |
129.20 g/mol |
IUPAC Name |
2-cyclopropyl-2-ethoxyethanamine |
InChI |
InChI=1S/C7H15NO/c1-2-9-7(5-8)6-3-4-6/h6-7H,2-5,8H2,1H3 |
InChI Key |
WEXNEVOMUPFZMB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(CN)C1CC1 |
Origin of Product |
United States |
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